Structure Elucidation of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol: A Technical Guide
Structure Elucidation of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol is a bicyclic heterocyclic compound featuring a tetrahydrobenzene ring fused to an isoxazole core, with a methanol group at the 3-position. The isoxazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities.[1] This guide provides a comprehensive overview of the structure elucidation of this compound, including a plausible synthetic route, detailed predicted spectroscopic data, and hypothetical experimental protocols. While specific experimental data for this exact molecule is not extensively published, this document serves as a robust theoretical framework for its synthesis and characterization based on established chemical principles and data from analogous structures.
Physicochemical Properties
A summary of the key physicochemical properties for 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol, based on its chemical structure, is provided below.
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂[2] |
| Molecular Weight | 153.18 g/mol [2] |
| IUPAC Name | (4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-yl)methanol |
Proposed Synthesis
A plausible synthetic route to 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol can be envisioned starting from cyclohexanone. The overall strategy involves the formation of a key intermediate, 2-(hydroxymethylene)cyclohexanone, followed by cyclization with hydroxylamine to form the tetrahydro-benzisoxazole ring system. Subsequent functional group manipulation would then yield the target primary alcohol.
The proposed workflow for the synthesis is outlined in the diagram below.
Caption: Proposed synthetic workflow for 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol.
Structure Elucidation and Spectroscopic Data
The structure of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The logical convergence of data from these methods provides a complete picture of the molecular architecture.
Caption: Logical workflow for the structure elucidation of the target compound.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydrobenzene ring and the hydroxymethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~4.70 | s | 2H | -CH₂OH |
| ~3.50 | t (broad) | 1H | -OH |
| ~2.60 | t | 2H | C4-H₂ |
| ~2.45 | t | 2H | C7-H₂ |
| ~1.80 | m | 4H | C5-H₂, C6-H₂ |
Note: Predictions are based on analogous structures and may vary slightly in an actual spectrum. Solvent: CDCl₃.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~165.0 | C3 (isoxazole) |
| ~160.0 | C7a (isoxazole) |
| ~110.0 | C3a (isoxazole) |
| ~58.0 | -CH₂OH |
| ~25.0 | C7 |
| ~22.5 | C4 |
| ~22.0 | C5 |
| ~21.5 | C6 |
Note: Predictions are based on analogous structures and may vary slightly in an actual spectrum. Solvent: CDCl₃.
Predicted IR Spectroscopy Data
The IR spectrum will indicate the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 2930-2850 | Strong | C-H stretch (aliphatic) |
| ~1620 | Medium | C=N stretch (isoxazole ring) |
| ~1450 | Medium | C=C stretch (isoxazole ring) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Predicted Mass Spectrometry Data
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
| m/z | Interpretation |
| 153 | [M]⁺, Molecular Ion |
| 136 | [M - OH]⁺ |
| 122 | [M - CH₂OH]⁺ |
| 94 | Retro-Diels-Alder fragmentation |
Experimental Protocols
The following are hypothetical experimental protocols for the synthesis and characterization of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol.
Synthesis of 2-(Hydroxymethylene)cyclohexanone: To a solution of sodium ethoxide, prepared from sodium (1.0 eq) in absolute ethanol, ethyl formate (1.2 eq) is added dropwise at 0-5 °C. Cyclohexanone (1.0 eq) is then added, and the mixture is stirred at room temperature overnight. The reaction is quenched with water, and the aqueous layer is acidified with dilute HCl. The product is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazole: 2-(Hydroxymethylene)cyclohexanone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) are dissolved in ethanol. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
Vilsmeier-Haack Formylation: To a solution of 4,5,6,7-Tetrahydro-1,2-benzisoxazole (1.0 eq) in dry DMF (5.0 eq) at 0 °C, phosphorus oxychloride (1.5 eq) is added dropwise. The reaction mixture is then heated to 80-90 °C for 2-3 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The precipitated product is filtered, washed with water, and dried.
Reduction to 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol: 3-Formyl-4,5,6,7-tetrahydro-1,2-benzisoxazole (1.0 eq) is dissolved in methanol, and sodium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is evaporated, and the residue is taken up in water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the final product.
Spectroscopic Analysis:
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NMR: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.
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IR: The IR spectrum is recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
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MS: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
Conclusion
This technical guide provides a detailed theoretical framework for the synthesis and structural elucidation of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol. The proposed synthetic route is based on well-established organic reactions, and the predicted spectroscopic data are derived from the analysis of structurally related compounds. This information serves as a valuable resource for researchers interested in the synthesis and characterization of novel isoxazole derivatives for potential applications in drug discovery and development.
